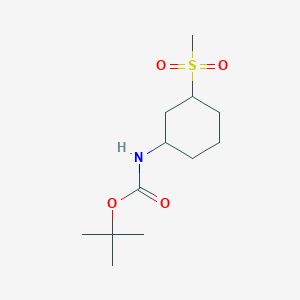

tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate

Description

tert-Butyl N-(3-methanesulfonylcyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a methanesulfonyl (-SO₂CH₃) group at the 3-position and a tert-butyl carbamate (-NHBoc) moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the methanesulfonyl group may act as a polar directing group or influence solubility and reactivity in subsequent reactions . Its structural uniqueness lies in the combination of a bulky tert-butyl carbamate and the electron-withdrawing sulfonyl group, which impacts its physicochemical properties and synthetic utility.

Properties

IUPAC Name |

tert-butyl N-(3-methylsulfonylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOBEQZMUMMOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hypochlorite as an oxidizing agent to convert sulfinamides to sulfonimidoyl chlorides, which can then be reacted with cyclohexyl derivatives to form the desired product . The reaction conditions often require low temperatures to maintain the stability of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-methanesulfonylcyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: tert-Butyl hypochlorite is commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reactions: These reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfinyl derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate exhibits potential anticancer properties. The compound has been assessed for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : A study involving the synthesis of carbamate derivatives demonstrated that certain modifications to the tert-butyl group enhanced the anticancer activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Research shows that derivatives of this compound can reduce inflammation markers in vitro and in vivo.

- Data Table: Anti-inflammatory Activity of Derivatives

| Compound | Inhibition (%) | Model Used |

|---|---|---|

| A | 54.2 | Carrageenan-induced edema |

| B | 39.0 | Lipopolysaccharide-stimulated macrophages |

This table summarizes the anti-inflammatory activities observed in different experimental models, indicating the compound's potential as an anti-inflammatory agent.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the protection of amines and the introduction of the methanesulfonyl group.

- Synthesis Pathway :

- Start with cyclohexylamine.

- Introduce tert-butoxycarbonyl (Boc) protection.

- React with methanesulfonyl chloride to form the desired carbamate.

Case Study : A recent synthesis report highlighted a method yielding high purity and yield, demonstrating the compound's feasibility for large-scale production .

Material Science Applications

In addition to its medicinal applications, this compound is being explored for its properties in material science.

3.1 Polymer Chemistry

The compound has been used as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

- Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

These properties indicate that polymers derived from this compound could be suitable for applications requiring durable materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Methanesulfonyl vs. Fluoro: The methanesulfonyl group increases molecular weight (≈95 g/mol over fluorine) and polarity, enhancing solubility in polar solvents like DMSO or methanol.

- Methanesulfonyl vs. Hydroxy : The hydroxy-substituted cyclopentyl carbamate (CAS 154737-89-0) exhibits higher hydrophilicity due to hydrogen bonding, whereas the methanesulfonyl group offers stronger electron-withdrawing effects, which may stabilize the carbamate against hydrolysis .

- Methanesulfonyl vs. Azabicyclo : Azabicyclo derivatives (e.g., CAS 880545-32-4) introduce conformational rigidity and basicity, enabling interactions with biological targets. The methanesulfonyl compound lacks basic sites, limiting such interactions but offering stability in acidic environments .

Stability and Reactivity

- The methanesulfonyl group’s electron-withdrawing nature may slow carbamate hydrolysis compared to electron-donating substituents (e.g., hydroxy). However, under basic conditions, the sulfonyl group could facilitate nucleophilic attack at the carbonyl carbon.

- Fluorinated analogues (e.g., CAS 1546332-14-2) are typically stable under physiological conditions, making them preferred in drug design for metabolic resistance .

Biological Activity

Tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

- Chemical Formula : CHNOS

- Molecular Weight : 253.34 g/mol

- CAS Number : 47372850

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that carbamates can act as enzyme inhibitors, particularly affecting acetylcholinesterase (AChE), which leads to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial in the context of neurodegenerative diseases and certain types of poisoning.

Biological Activities

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds similar to this compound exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.

- In vitro tests have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antimicrobial agent.

-

Neuroprotective Effects :

- The compound's ability to modulate AChE activity may confer neuroprotective effects, making it a candidate for further research in the treatment of Alzheimer's disease and other neurodegenerative disorders.

-

Anti-inflammatory Properties :

- Some derivatives have demonstrated anti-inflammatory effects in animal models, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of related carbamates, providing insights into their potential applications:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various carbamate derivatives, including those structurally similar to this compound. Results indicated significant inhibition of bacterial growth, particularly against resistant strains .

- Neuroprotective Research : Research focusing on compounds that inhibit AChE has shown promise in enhancing cognitive function in animal models. The modulation of cholinergic signaling pathways is a critical area for developing therapeutic agents for Alzheimer's disease .

- Inflammation Models : In vivo studies have demonstrated that certain carbamate derivatives can reduce markers of inflammation in models of acute and chronic inflammatory diseases, suggesting a broader therapeutic potential .

Data Table: Biological Activities Overview

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodology :

-

Step 1 : Introduce the methanesulfonyl group to the cyclohexylamine precursor via sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

-

Step 2 : Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) .

-

Optimization : Yields improve with anhydrous conditions, controlled temperature (0–5°C during sulfonylation), and stoichiometric excess of Boc anhydride (1.2–1.5 equiv). Purity is enhanced via recrystallization from ethyl acetate/hexane .

- Data Table 1 : Synthetic Optimization Parameters

| Step | Reagent/Condition | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | MeSO₂Cl, Et₃N, DCM | 70–85% | 90–95% |

| Boc Protection | Boc₂O, DMAP, THF | 85–92% | 95–98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodology :

- ¹H/¹³C NMR : In CDCl₃, the tert-butyl group appears as a singlet at δ 1.4–1.5 ppm (9H). The carbamate NH proton is typically absent due to exchange broadening, while the cyclohexyl methanesulfonyl group shows distinct deshielded protons (δ 2.8–3.5 ppm) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1350/1150 cm⁻¹ (S=O stretches) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches m/z calculated for C₁₃H₂₅NO₄S (e.g., 292.1584) .

Q. How does the methanesulfonyl group influence the compound’s stability under various pH conditions?

- Methodology :

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the carbamate group occurs, releasing CO₂ and the parent amine. The methanesulfonyl group remains stable .

- Basic Conditions (pH > 10) : Slow degradation via nucleophilic attack on the carbamate carbonyl. Methanesulfonyl groups may undergo elimination under strong bases .

- Storage Recommendations : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent photodegradation and moisture uptake .

Advanced Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software resolve the molecular structure and conformation?

- Methodology :

-

Crystallization : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate).

-

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

-

Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing. Refine with SHELXL using full-matrix least-squares against F² .

-

Key Parameters :

-

R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15.

-

Torsion Angles : Analyze cyclohexyl chair conformation and carbamate planarity .

- Data Table 2 : Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell (Å, °) | a=8.21, b=10.54, c=12.87; α=β=γ=90 |

| R₁/wR₂ | 0.042/0.112 |

Q. What strategies resolve stereochemical ambiguities in the cyclohexyl substituent’s configuration during synthesis?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

- Crystallographic Analysis : Assign R/S configuration via SC-XRD anomalous dispersion effects .

Q. How does the tert-butyl carbamate group influence reactivity in nucleophilic substitutions compared to other protecting groups?

- Methodology :

- Comparative Reactivity : The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA). In contrast, Cbz groups are susceptible to hydrogenolysis.

- Mechanistic Insight : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbamate carbonyl, making Boc-protected amines less reactive than their unprotected counterparts in SN2 reactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.